molecular formula C20H28N2O3 B7182957 N-[(2-hydroxycyclohexyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide

N-[(2-hydroxycyclohexyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide

Cat. No.: B7182957
M. Wt: 344.4 g/mol
InChI Key: JTGXFZQOTVAHEM-UHFFFAOYSA-N
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Description

N-[(2-hydroxycyclohexyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide is a complex organic compound that features a pyrrolidine ring, a phenylacetyl group, and a hydroxycyclohexyl moiety

Properties

IUPAC Name

N-[(2-hydroxycyclohexyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c23-18-11-5-4-9-16(18)14-21-20(25)17-10-6-12-22(17)19(24)13-15-7-2-1-3-8-15/h1-3,7-8,16-18,23H,4-6,9-14H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGXFZQOTVAHEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CNC(=O)C2CCCN2C(=O)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-hydroxycyclohexyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of a suitable amine with a diester or diketone.

    Introduction of the Phenylacetyl Group: This step often involves the acylation of the pyrrolidine ring using phenylacetyl chloride in the presence of a base such as triethylamine.

    Attachment of the Hydroxycyclohexyl Moiety: This can be done through a nucleophilic substitution reaction where a hydroxycyclohexyl halide reacts with the pyrrolidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.

Chemical Reactions Analysis

Types of Reactions

N-[(2-hydroxycyclohexyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group in the phenylacetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The hydroxy group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Thionyl chloride for converting the hydroxy group to a chloro group, followed by nucleophilic substitution.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2-hydroxycyclohexyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as a building block in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(2-hydroxycyclohexyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-hydroxycyclohexyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide: shares structural similarities with other pyrrolidine derivatives and phenylacetyl compounds.

    This compound: is unique due to the presence of both the hydroxycyclohexyl and phenylacetyl groups, which confer distinct chemical and biological properties.

Uniqueness

The combination of the hydroxycyclohexyl and phenylacetyl groups in this compound makes it a versatile compound with unique reactivity and potential applications. Its structural features allow for a wide range of chemical modifications and biological interactions, setting it apart from other similar compounds.

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